molecular formula C14H21ClN4O2 B7898524 4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898524
M. Wt: 312.79 g/mol
InChI Key: NRPOJLDGGLICFK-UHFFFAOYSA-N
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Description

4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as chloropyrimidine.

    Amination Reaction: The chloropyrimidine is then subjected to an amination reaction to introduce the amino group at the 2-position of the pyrimidine ring.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl 4-[(5-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-11(5-7-19)18-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPOJLDGGLICFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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